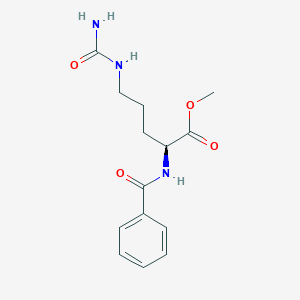

Benzoyl-L-citrulline methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-21-13(19)11(8-5-9-16-14(15)20)17-12(18)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,17,18)(H3,15,16,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLRYYLMUJSMGC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCNC(=O)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931792 | |

| Record name | N-(5-{[Hydroxy(imino)methyl]amino}-1-methoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14325-36-1 | |

| Record name | N5-(Aminocarbonyl)-N2-benzoyl-L-ornithine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14325-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N5-(aminocarbonyl)-N2-benzoyl-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014325361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-{[Hydroxy(imino)methyl]amino}-1-methoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N5-(aminocarbonyl)-N2-benzoyl-L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Benzoyl-L-citrulline Methyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative

In the landscape of peptide chemistry and drug development, the precise synthesis of modified amino acid derivatives is paramount. Benzoyl-L-citrulline methyl ester is a key intermediate, valued for its role in constructing complex peptides and as a scaffold in novel therapeutic agents.[1] Its benzoyl group offers enhanced stability, while the methyl ester provides a crucial protecting group for the carboxyl terminus during subsequent synthetic steps.[1] This guide moves beyond a mere recitation of steps; it provides a strategic, field-tested framework for the synthesis, purification, and rigorous characterization of this compound, grounded in the principles of causality and self-validating protocols.

Section 1: The Synthetic Strategy - A Two-Step Approach

The synthesis of this compound is most logically and efficiently approached via a two-step pathway. This strategy is predicated on the differential reactivity of the functional groups within the parent L-citrulline molecule: the α-carboxyl group, the α-amino group, and the δ-ureido group.

-

Esterification: The first critical step is the protection of the α-carboxyl group as a methyl ester. This is essential to prevent its participation in the subsequent amidation reaction, thereby ensuring regioselectivity.

-

Benzoylation: With the carboxyl group protected, the α-amino group is selectively acylated using benzoyl chloride. The classic Schotten-Baumann reaction conditions are well-suited for this transformation, offering high yields and operational simplicity.[2][3]

This strategic sequence ensures a clean, high-yielding synthesis with straightforward purification.

Sources

Molecular formula and weight of Benzoyl-L-citrulline methyl ester.

An In-Depth Technical Guide to Benzoyl-L-citrulline Methyl Ester: Properties, Synthesis, and Analysis

Introduction

This compound is a chemically modified derivative of the non-proteinogenic amino acid L-citrulline. This compound is of significant interest to researchers in biochemistry, medicinal chemistry, and pharmaceutical development. Its unique structure, which incorporates a benzoyl group for enhanced stability and modulated solubility, and a methyl ester to protect the carboxyl group, makes it a versatile intermediate in various synthetic pathways.[1] It serves as a valuable tool in peptide synthesis and as a scaffold in the development of novel therapeutic agents.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, detailing its chemical properties, a robust methodology for its synthesis and purification, and rigorous analytical protocols for its characterization. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of any scientific investigation. This compound is identified by several key parameters that dictate its handling, reactivity, and analytical profile.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₄ | [1][2][][4][5] |

| Molecular Weight | 293.32 g/mol | [2][][4][6] |

| IUPAC Name | methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate | [][4] |

| CAS Number | 14325-36-1 | [1][2][][6] |

| Synonyms | (S)-2-Bz-amino-5-ureidopentanoic acid methyl ester, Bz-L-Cit-OMe |[1][2] |

The physicochemical properties of the compound are critical for its application in experimental settings, influencing everything from solvent selection to storage conditions.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White powder | [1] |

| Melting Point | 149-158 °C | [1] |

| Purity | ≥98% (by TLC) | [1][2] |

| Optical Rotation | [α]D²⁴ = -15 ± 2º (c=1% in Methanol) | [1] |

| Storage Conditions | Store at 0-8°C |[1] |

Synthesis and Purification: A Validated Approach

The synthesis of N-acylated amino acid esters is a cornerstone of peptide chemistry and drug discovery. The following protocol describes a common and reliable method for preparing this compound. The rationale behind this approach is twofold: 1) The esterification of the carboxylic acid prevents its participation in subsequent reactions, and 2) The N-benzoylation introduces a stable, lipophilic group that can enhance biological interactions and improve compound stability.

Proposed Synthesis Workflow

The synthesis can be logically divided into two primary stages: the esterification of L-citrulline followed by N-benzoylation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is based on general methodologies for the N-acylation of amino acids.[7]

Part A: Synthesis of L-Citrulline Methyl Ester Hydrochloride

-

Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. This acidic environment protonates the carboxylate, activating it for nucleophilic attack by methanol, leading to the formation of the methyl ester.

-

Procedure:

-

Suspend L-citrulline (1.0 eq) in anhydrous methanol (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Remove the solvent under reduced pressure to yield L-citrulline methyl ester hydrochloride as a solid, which can be used in the next step without further purification.

-

Part B: N-Benzoylation

-

Rationale: This is a classic Schotten-Baumann reaction. Triethylamine (TEA) is a non-nucleophilic base used to deprotonate the ammonium group of the amino acid ester, liberating the free amine. The free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. TEA also neutralizes the HCl byproduct generated during the reaction.

-

Procedure:

-

Dissolve the L-citrulline methyl ester hydrochloride (1.0 eq) from the previous step in anhydrous dichloromethane (DCM, 20 mL/g).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (2.5 eq) dropwise.

-

In a separate funnel, dissolve benzoyl chloride (1.1 eq) in DCM and add it dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Protocol: Work-up and Purification

-

Rationale: The work-up is designed to remove excess reagents and byproducts. The aqueous washes remove water-soluble components like triethylammonium chloride, while silica gel chromatography separates the desired product from non-polar impurities (like residual benzoyl chloride) and more polar impurities.

-

Procedure:

-

Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white solid.

-

Analytical Characterization and Quality Control

A multi-pronged analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized compound. This creates a self-validating system where each technique corroborates the findings of the others.

Caption: Analytical workflow for compound validation.

Protocol 3.1: Purity Assessment by Thin-Layer Chromatography (TLC)

-

Objective: To rapidly assess the purity of the final product and monitor the progress of the reaction and chromatographic separation.

-

Methodology:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A 70:30 mixture of Ethyl Acetate/Hexane is a good starting point. Adjust polarity as needed for optimal spot separation (Rf value ideally between 0.3-0.5).

-

Visualization:

-

Primary: UV light at 254 nm (the benzoyl group is UV-active).

-

Secondary: Staining with potassium permanganate (KMnO₄) or ninhydrin solution (ninhydrin will not stain the N-acylated product but will detect any unreacted starting amine).

-

-

-

Validation: A single, well-defined spot indicates high purity.[1]

Protocol 3.2: Molecular Weight Verification by Mass Spectrometry (MS)

-

Objective: To confirm the molecular formula by determining the compound's exact mass.

-

Methodology:

-

Technique: High-Resolution Mass Spectrometry with Electrospray Ionization (ESI-HRMS) is the gold standard.[7]

-

Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile.

-

Analysis: Analyze in positive ion mode.

-

-

Expected Result: The instrument should detect the protonated molecular ion [M+H]⁺.

-

Calculated Monoisotopic Mass for [C₁₄H₁₉N₃O₄ + H]⁺: 294.1454 Da

-

Validation: An experimental mass within ±5 ppm of the calculated mass provides unambiguous confirmation of the molecular formula, C₁₄H₁₉N₃O₄.

-

Protocol 3.3: Structural Elucidation by NMR Spectroscopy

-

Objective: To confirm the covalent structure of the molecule by identifying all unique proton and carbon environments.

-

Methodology:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Spectrometers: A 400 MHz or higher field spectrometer is recommended.[7]

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC for complex assignments.

-

-

Expected ¹H NMR Signals (in CDCl₃, approximate):

-

~7.8-7.9 ppm (d, 2H): Protons ortho to the carbonyl on the benzoyl ring.

-

~7.4-7.6 ppm (m, 3H): Protons meta and para on the benzoyl ring.

-

~6.8-7.0 ppm (d, 1H): Amide proton (N-H) of the benzoyl group.

-

~5.5-6.0 ppm (br s, 3H): Protons of the urea group (-NH-CO-NH₂).

-

~4.7-4.8 ppm (m, 1H): The alpha-proton (Cα-H).

-

~3.75 ppm (s, 3H): Methyl protons of the ester (-OCH₃).

-

~3.1-3.3 ppm (m, 2H): Methylene protons adjacent to the urea group (δ-CH₂).

-

~1.6-2.0 ppm (m, 4H): Methylene protons at the β and γ positions.

-

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several research areas:

-

Peptide Synthesis: It serves as a protected building block for incorporating a citrulline residue into a peptide chain. The benzoyl group acts as a stable N-terminal protecting group during peptide coupling reactions.[1]

-

Drug Discovery and Formulation: The compound is used in pharmaceutical research to explore novel therapeutics. The benzoyl moiety can increase lipophilicity, potentially enhancing cell permeability and bioavailability of parent molecules.[1]

-

Nitric Oxide Research: As a derivative of L-citrulline, a precursor to L-arginine in the nitric oxide cycle, this compound is utilized by researchers to study pathways related to nitric oxide production, which is vital for cardiovascular health.[1]

-

Cosmetic Science: The compound is sometimes incorporated into cosmetic formulations for its potential moisturizing and skin-conditioning properties.[1]

Conclusion

This compound is more than a simple chemical; it is a precisely engineered tool for advanced scientific research. This guide has provided a technically grounded framework for its synthesis, purification, and comprehensive analysis. By understanding the causality behind each experimental step and employing a multi-technique validation workflow, researchers can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.

References

-

This compound | C14H19N3O4 | CID 85713 , PubChem - NIH, [Link]

-

Nalpha-Benzoyl-L-citrulline methyl ester , CHEMICAL POINT, [Link]

-

benzoyl L-arginine methyl ester | C14H20N4O3 | CID 150869 , PubChem - NIH, [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity , ResearchGate, [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity , SciELO México, [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 4. This compound | C14H19N3O4 | CID 85713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. This compound | 14325-36-1 [sigmaaldrich.com]

- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

A Deep Dive into L-Citrulline and its Ester Derivative: A Technical Guide for Researchers

In the dynamic landscape of nitric oxide (NO) biology and therapeutic development, a nuanced understanding of precursor molecules is paramount. This guide provides an in-depth technical comparison of L-citrulline and its chemically modified counterpart, Benzoyl-L-citrulline methyl ester. We will dissect their fundamental differences, from physicochemical properties to metabolic fates, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the "why" behind experimental choices, ensuring a self-validating and authoritative exploration of these two critical compounds.

Foundational Chemistry and Physicochemical Properties: A Tale of Two Molecules

At its core, the distinction between L-citrulline and this compound lies in their chemical architecture, a modification that profoundly impacts their behavior both on the bench and in biological systems.

L-Citrulline is a non-proteinogenic α-amino acid, a key intermediate in the urea cycle.[1][][3][4] Its structure is characterized by a free carboxyl group and a free amino group, rendering it highly polar and water-soluble.[] This hydrophilicity, however, can limit its passive diffusion across cellular membranes.

This compound , in contrast, is a synthetic derivative designed to overcome this limitation. The "Benzoyl" group, a bulky aromatic ring, is attached to the α-amino group, while the carboxyl group is esterified with a methyl group. These modifications dramatically increase the molecule's lipophilicity. This chemical "masking" of the polar functional groups is a common prodrug strategy in drug design to enhance bioavailability.[5][6][7][8][]

Table 1: Comparative Physicochemical Properties

| Property | L-Citrulline | This compound |

| Molar Mass | 175.19 g/mol [][3][4][10] | 293.32 g/mol [11][12][] |

| Solubility | High in water[][3] | Low in water; soluble in organic solvents[14] |

| Polarity | High (hydrophilic) | Low (lipophilic) |

| Chemical Stability | Generally stable in aqueous solution[] | Ester and amide bonds susceptible to hydrolysis[15] |

This fundamental difference in polarity is not merely a trivial chemical detail; it dictates the experimental design for formulation, delivery, and even the choice of analytical techniques. For instance, while L-citrulline is readily dissolved in aqueous buffers for cell culture experiments, its esterified counterpart requires an organic solvent vehicle, such as DMSO, which must be carefully controlled for potential off-target effects.

Metabolic Fate and Bioavailability: The Journey to Nitric Oxide Synthase

The ultimate goal of administering either L-citrulline or its derivative is often to fuel the nitric oxide synthase (NOS) pathway. However, their paths to this enzymatic machinery are distinct.

L-Citrulline's Pathway:

L-citrulline is a direct precursor to L-arginine, the substrate for NOS.[[“]][17][18] Following administration, L-citrulline is absorbed and transported to various tissues, where it is converted to L-arginine by the sequential action of argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL).[19][20][21][22] This two-step enzymatic conversion is a rate-limiting factor in NO production.

Caption: Metabolic pathway of L-citrulline to nitric oxide.

This compound's Journey:

The ester and benzoyl groups of this compound are designed to be labile, meaning they are intended to be cleaved off by endogenous enzymes. The increased lipophilicity facilitates its passage across cell membranes.[] Once inside the cell, esterases and amidases are expected to hydrolyze the protective groups, releasing free L-citrulline.[23][24][25][26] This intracellular delivery of L-citrulline bypasses the need for specific amino acid transporters at the cell surface, potentially leading to higher intracellular concentrations.

Caption: Intracellular conversion of this compound.

The critical experimental question then becomes: what is the efficiency of this intracellular hydrolysis? Incomplete cleavage would result in the accumulation of the esterified compound, which may have its own, off-target biological effects. This necessitates rigorous analytical validation.

Experimental Protocols: A Guide to Methodical Investigation

The choice of experimental protocol is dictated by the specific research question and the physicochemical properties of the compound being studied.

Quantification of L-Citrulline and its Metabolites via LC-MS/MS

A cornerstone of any study involving these compounds is a robust analytical method to quantify their concentrations in biological matrices (e.g., plasma, cell lysates). High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[27][28][29]

Step-by-Step Methodology:

-

Sample Preparation:

-

For plasma or cell lysates, perform a protein precipitation step by adding a 3-fold excess of ice-cold methanol or acetonitrile containing an internal standard (e.g., d7-citrulline).[30]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000-16,000 x g) for 5-10 minutes at 4°C to pellet the precipitated protein.[30]

-

Carefully collect the supernatant for analysis.[30]

-

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column or a hydrophilic interaction chromatography (HILIC) column.[27][30]

-

Employ a gradient elution method with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[30][31]

-

A typical gradient will separate the polar L-citrulline from the more lipophilic this compound, which will have a longer retention time on a reverse-phase column.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[30]

-

Use Multiple Reaction Monitoring (MRM) for quantification.[27]

-

L-Citrulline: Monitor a specific precursor-to-product ion transition (e.g., m/z 176 -> 70).[30]

-

This compound: A likely transition would involve the precursor ion (m/z 294.1) fragmenting to a characteristic product ion.

-

Internal Standard: Monitor the appropriate mass transition for the deuterated standard (e.g., d7-citrulline: m/z 180 -> 74).[30]

-

-

Causality Behind Choices: The protein precipitation step is crucial for removing macromolecules that can interfere with the analysis and damage the LC-MS/MS system. The use of a stable isotope-labeled internal standard is essential for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression.[27][28]

Assessment of Nitric Oxide Production

The biological endpoint of interest is often the production of NO. This can be assessed directly or indirectly.

Griess Assay (Indirect Measurement):

This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[32]

-

Collect cell culture supernatant or deproteinized plasma.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).[32][33]

-

Incubate in the dark for 10-15 minutes at room temperature.[33][34]

-

Measure the absorbance at approximately 540 nm.[32][33][34][35]

-

Quantify nitrite concentration using a sodium nitrite standard curve.[33]

Trustworthiness: While convenient, the Griess assay can be prone to interference from other compounds in complex biological samples.[32] Therefore, it is often used as a preliminary screening tool, with more specific methods like LC-MS/MS or fluorescent NO probes used for confirmation. It's important to note that this assay measures nitrite, which is an indirect marker of NO production.[32][33]

In-Text Citations and References

The metabolic conversion of L-citrulline to L-arginine is a well-established pathway in mammalian biochemistry.[1][36] The enzymes involved, argininosuccinate synthase and argininosuccinate lyase, are ubiquitously expressed, though their activity levels can vary between tissues.[20][21] The use of esterification to enhance the bioavailability of amino acids and other polar molecules is a common prodrug strategy.[5][6][7][8][] The analytical principles of LC-MS/MS for the quantification of small molecules in biological matrices are extensively documented in the scientific literature.[27][28][29][31][37]

References

-

Title: Amino Acids in the Development of Prodrugs - PMC Source: PubMed Central URL: [Link]

-

Title: Full article: Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities Source: Taylor & Francis Online URL: [Link]

-

Title: A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression Source: National Institutes of Health URL: [Link]

-

Title: Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis Source: NorthEast BioLab URL: [Link]

-

Title: LC-MS/MS Method To Analyze 20 Amino Acids Source: Bioprocess Online URL: [Link]

-

Title: LCitrulline and Nitric Oxide Source: Consensus URL: [Link]

-

Title: A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea Source: MDPI URL: [Link]

-

Title: Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs Source: Bentham Science URL: [Link]

-

Title: superpathway of L-citrulline metabolism | Pathway Source: PubChem URL: [Link]

-

Title: Metabolism of citrulline in man Source: PubMed URL: [Link]

-

Title: Citrulline | Advanced Drug Monograph Source: MedPath URL: [Link]

-

Title: Amino Acid Derived Prodrugs: An Approach to Improve the Bioavaila... Source: Ingenta Connect URL: [Link]

-

Title: Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance Source: National Institutes of Health URL: [Link]

-

Title: Nitric Oxide Assay? Source: ResearchGate URL: [Link]

-

Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: MDPI URL: [Link]

-

Title: Citrulline | C6H13N3O3 | CID 9750 Source: PubChem URL: [Link]

-

Title: Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review Source: PubMed Central URL: [Link]

-

Title: Morphologic evidence for L-citrulline conversion to L-arginine via the argininosuccinate pathway in porcine cerebral perivascular nerves Source: PubMed URL: [Link]

-

Title: Protocol Griess Test Source: protocols.io URL: [Link]

-

Title: Citrulline, (+-)- | C6H13N3O3 | CID 833 Source: PubChem URL: [Link]

-

Title: Intracellular hydrolysis of EGTA-esters Source: PubMed URL: [Link]

-

Title: Chemical Properties of dl-Citrulline (CAS 627-77-0) Source: Cheméo URL: [Link]

-

Title: L-citrulline conversion to L-arginine in sphenopalatine ganglia and cerebral perivascular nerves in the pig. Source: Semantic Scholar URL: [Link]

-

Title: Nitric Oxide Signaling in Cardiovascular Physiology and Pathology: Mechanisms, Dysregulation, and Therapeutic Frontiers Source: MDPI URL: [Link]

-

Title: Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis Source: National Institutes of Health URL: [Link]

-

Title: L-Citrulline ELISA Source: ALPCO Diagnostics URL: [Link]

-

Title: effects on plasma L-arginine levels of combined oral L-citrulline and L-arginine supplementation in healthy males Source: Oxford Academic URL: [Link]

-

Title: Effects of L-Citrulline Supplementation and Aerobic Training on Vascular Function in Individuals with Obesity across the Lifespan Source: MDPI URL: [Link]

-

Title: Rapid enzymatic assays for L-citrulline and L-arginine based on the platform of pyrophosphate detection Source: J-STAGE URL: [Link]

-

Title: Plasma citrulline measurement using UPLC tandem mass-spectrometry to determine small intestinal enterocyte pathology Source: bevital.no URL: [Link]

-

Title: this compound | C14H19N3O4 | CID 85713 Source: PubChem URL: [Link]

-

Title: Selective esterase–ester pair for targeting small molecules with cellular specificity Source: National Institutes of Health URL: [Link]

-

Title: Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way Source: MDPI URL: [Link]

-

Title: What is L-Citrulline mechanism of action? Source: Consensus URL: [Link]

-

Title: Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 Source: YouTube URL: [Link]

-

Title: L-Citrulline inhibits [3H]acetylcholine release from rat motor nerve terminals by increasing adenosine outflow and activation of A1 receptors Source: Wiley Online Library URL: [Link]

-

Title: L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health Source: MDPI URL: [Link]

Sources

- 1. Metabolism of citrulline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citrulline | C6H13N3O3 | CID 9750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Citrulline, (+-)- | C6H13N3O3 | CID 833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. ingentaconnect.com [ingentaconnect.com]

- 10. dl-Citrulline (CAS 627-77-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. This compound | C14H19N3O4 | CID 85713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 14. chemimpex.com [chemimpex.com]

- 15. m.youtube.com [m.youtube.com]

- 16. consensus.app [consensus.app]

- 17. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Morphologic evidence for L-citrulline conversion to L-arginine via the argininosuccinate pathway in porcine cerebral perivascular nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. L-citrulline conversion to L-arginine in sphenopalatine ganglia and cerebral perivascular nerves in the pig. | Semantic Scholar [semanticscholar.org]

- 22. mdpi.com [mdpi.com]

- 23. Intracellular hydrolysis of EGTA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Selective esterase–ester pair for targeting small molecules with cellular specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 28. You are being redirected... [nebiolab.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. bevital.no [bevital.no]

- 31. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea | MDPI [mdpi.com]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. resources.rndsystems.com [resources.rndsystems.com]

- 35. sigmaaldrich.com [sigmaaldrich.com]

- 36. superpathway of L-citrulline metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]

Role of the benzoyl group in Benzoyl-L-citrulline methyl ester.

An In-Depth Technical Guide: The Pivotal Role of the Benzoyl Group in Benzoyl-L-citrulline Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the non-proteinogenic amino acid L-citrulline, stands as a molecule of significant interest in biochemical research and pharmaceutical development. Its unique chemical architecture, featuring a benzoyl group, imparts a range of properties that are crucial for its synthesis, stability, and potential biological applications. This technical guide provides a comprehensive exploration of the multifaceted role of the benzoyl group in this specific molecular context. We will delve into its influence on physicochemical properties, its function as a strategic protecting group in synthesis, and its potential impact on biological activity and metabolic pathways. This guide is designed to furnish researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to harness the full potential of this compound in their scientific endeavors.

Introduction to this compound: A Molecule of Interest

This compound is a compound where the α-amino group of L-citrulline is acylated with a benzoyl group, and the carboxyl group is esterified to a methyl ester.[1][] L-citrulline itself is a key intermediate in the urea cycle and a precursor for the synthesis of L-arginine, which is subsequently converted to nitric oxide (NO) by nitric oxide synthase (NOS).[[“]][4][5] The production of NO is a critical signaling pathway in various physiological processes, particularly in the cardiovascular system.[6][7] The modification of L-citrulline with a benzoyl group and a methyl ester creates a derivative with altered properties, opening up new avenues for its application in research and therapeutics.[8] This guide will dissect the pivotal role of the benzoyl moiety in defining the chemical and biological characteristics of this compound.

The Multifaceted Roles of the Benzoyl Group

The introduction of a benzoyl group to the L-citrulline scaffold is a deliberate and strategic modification that imparts a range of advantageous characteristics. This section will explore the key functions of the benzoyl group in detail.

Modulation of Physicochemical Properties: Enhancing Stability and Solubility

The benzoyl group, with its aromatic phenyl ring and carbonyl functionality, significantly influences the physicochemical properties of the parent L-citrulline molecule.[9] The presence of the benzoyl group is suggested to enhance the stability and solubility of this compound, which are critical attributes for drug formulation and delivery systems.[8] This modification can alter the molecule's polarity and its ability to permeate biological membranes, a crucial factor for its biological activity and effectiveness.[10] The benzoyl group's impact on these properties can be a determining factor in the compound's pharmacokinetic profile.

A Strategic Protecting Group in Chemical Synthesis

In the realm of peptide and organic synthesis, protecting groups are indispensable tools to prevent unwanted side reactions at reactive functional groups.[11][12][13] The benzoyl group serves as an effective protecting group for the α-amino group of L-citrulline during synthetic procedures.

The use of a benzoyl group, often as part of a broader Boc/Bzl (tert-Butoxycarbonyl/Benzyl) strategy in solid-phase peptide synthesis, can act as a "permanent" side-chain protecting group that is cleaved under specific, often harsh, acidic conditions in the final step of the synthesis.[11][14] Furthermore, the introduction of N-protecting groups, such as benzyl-based moieties, can enhance the solubility of the growing peptide chain and prevent aggregation, a common challenge in peptide synthesis.[15]

Influencing Biological Activity and Potential for Prodrug Design

The benzoyl group is a common feature in a multitude of bioactive compounds and can play a direct role in their mechanism of action.[16][17][18] The carbonyl group of the benzoyl moiety is capable of forming hydrogen bonds with biological targets, which can be a critical interaction for modulating the activity of enzymes or receptors.[16][17]

Furthermore, the benzoylation of L-citrulline can be viewed as a prodrug strategy. The benzoyl group can mask the polar amino group, potentially facilitating cell membrane permeability. Once inside the cell, the benzoyl group could be cleaved by intracellular enzymes, such as esterases or amidases, to release the active L-citrulline.[19][20][21] This controlled release mechanism can enhance the therapeutic efficacy and modulate the pharmacokinetic profile of L-citrulline.

Impact on the Metabolic Fate and the Nitric Oxide Pathway

By modifying the L-citrulline molecule, the benzoyl group can influence its metabolic pathway. L-citrulline is a crucial component of the citrulline-NO cycle, where it is recycled back to L-arginine to sustain NO production.[4] The presence of the benzoyl group may protect the L-citrulline from premature degradation, thereby potentially leading to a more sustained release and a prolonged effect on the NO pathway. Researchers are actively exploring the potential of this compound to enhance nitric oxide production.[8]

Experimental Protocols and Analytical Methodologies

This section provides detailed, step-by-step methodologies for the synthesis, monitoring, and analysis of this compound, empowering researchers to confidently work with this compound.

Synthesis of this compound

This protocol describes a general method for the N-benzoylation of L-citrulline methyl ester.

Materials:

-

L-citrulline methyl ester hydrochloride

-

Benzoic anhydride[22]

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Suspend L-citrulline methyl ester hydrochloride in DCM.

-

Add triethylamine (2.2 equivalents) to the suspension and stir until the solution becomes clear.

-

Add benzoic anhydride (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[23]

-

Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.[22]

Monitoring Benzoylation by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique to monitor the progress of the benzoylation reaction.[23]

Procedure:

-

Prepare a TLC chamber with a suitable mobile phase (e.g., 1:1 hexane:ethyl acetate).

-

Spot a small amount of the reaction mixture, the starting material (L-citrulline methyl ester), and a co-spot on a silica gel TLC plate.

-

Develop the plate in the TLC chamber.

-

Visualize the spots under a UV lamp (254 nm). The benzoylated product, being less polar due to the introduction of the benzoyl group, will have a higher Rf value than the starting material.[23]

Characterization and Analysis using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the characterization and quantification of this compound.[24][25][26]

Instrumentation:

-

A high-performance liquid chromatograph coupled to a mass spectrometer.

General LC-MS Method:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Detection: The mass spectrometer can be operated in positive ion mode to detect the protonated molecule [M+H]+.

Protocol for Benzoyl Group Cleavage

The removal of the benzoyl group can be achieved through chemical or enzymatic methods.

Chemical Cleavage (Acid Hydrolysis):

-

Dissolve this compound in a solution of 6M HCl.

-

Reflux the mixture for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Neutralize the reaction mixture and extract the L-citrulline.

Enzymatic Cleavage: Several enzymes, such as certain amidases or acylases, may be capable of cleaving the benzoyl group under mild conditions.[19][20][21] A kinetic analysis of the papain-catalyzed hydrolysis of α-N-Benzoyl-L-citrulline Methyl Ester has been reported, suggesting that proteases can also be employed for this purpose.[27]

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H19N3O4 | [1][28] |

| Molecular Weight | 293.32 g/mol | [1][28] |

| IUPAC Name | methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate | [1][] |

| CAS Number | 14325-36-1 | [1][28] |

Diagrams

Caption: Proposed metabolic fate and role in the nitric oxide pathway.

Conclusion and Future Directions

The benzoyl group in this compound is far from a passive component. It is a key modulator of the molecule's physicochemical properties, a strategic tool in its synthesis, and a potential determinant of its biological activity and metabolic fate. Its ability to enhance stability and solubility, serve as a protecting group, and potentially facilitate a prodrug-like delivery of L-citrulline underscores its importance.

Future research should focus on elucidating the precise enzymatic pathways responsible for the in vivo cleavage of the benzoyl group and quantifying the impact of this modification on the pharmacokinetics and pharmacodynamics of L-citrulline. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives in cardiovascular medicine and beyond.

References

- Fiveable. Benzoyl Definition - Organic Chemistry Key Term.

- Wikipedia. Benzoyl group.

- MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- Wikipedia. Peptide synthesis.

- Benchchem.

- PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- Chem-Impex. This compound.

- Benchchem. Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Benchchem. The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.

- Consensus.

- Consensus. Benzoyl group: Significance and symbolism.

- American Chemical Society. Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties.

- ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- PMC - NIH. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.

- Biosynth. Protecting Groups in Peptide Synthesis.

- UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Benzoyl group.

- Georganics. Benzoyl Group.

- PMC - PubMed Central. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction.

- PubChem - NIH. This compound | C14H19N3O4 | CID 85713.

- ACS Publications. Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties | The Journal of Organic Chemistry.

- PubMed. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties.

- ResearchGate. Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF.

- OUCI. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.

- PubMed. Endothelial nitric oxide production is tightly coupled to the citrulline-NO cycle.

- NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Benzoyl Chloride in Modern Chemical Synthesis.

- NIH. Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers.

- Frontiers.

- PMC - NIH.

- ResearchGate. Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF.

- Revive Active. The Link Between L-Arginine and Nitric Oxide Production.

- ResearchGate. Metabolism of citrulline. NO: Nitric oxide; NOS.

- BOC Sciences. This compound (CAS 14325-36-1).

- Polypeptide. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.

- PubChem. Benzoyl chloride | C6H5COCl | CID 7412.

- SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.

- ResearchGate. (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.

- MDPI. Thorough Characterization of Two Sessein Derivatives with Potential Biological Activity.

- Santa Cruz Biotechnology. This compound | CAS 14325-36-1.

- SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.

- ACS Publications. A Kinetic Analysis of the Papain-Catalyzed Hydrolysis of α-N-Benzoyl-L-citrulline Methyl Ester*.

- PubMed. Use of benzoyl-L-phenylalanyl-L-valyl-L-arginine (3H)

Sources

- 1. This compound | C14H19N3O4 | CID 85713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Endothelial nitric oxide production is tightly coupled to the citrulline-NO cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reviveactive.com [reviveactive.com]

- 6. Frontiers | L-Citrulline Supplementation Increases Plasma Nitric Oxide Levels and Reduces Arginase Activity in Patients With Type 2 Diabetes [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. fiveable.me [fiveable.me]

- 10. Benzoyl group: Significance and symbolism [wisdomlib.org]

- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 13. biosynth.com [biosynth.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. polypeptide.com [polypeptide.com]

- 16. mdpi.com [mdpi.com]

- 17. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scielo.org.mx [scielo.org.mx]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes [ouci.dntb.gov.ua]

- 27. pubs.acs.org [pubs.acs.org]

- 28. scbt.com [scbt.com]

Methodological & Application

Application Notes: The Strategic Use of Citrulline as an Arginine Precursor in Peptide Synthesis

Introduction: Overcoming the Arginine Challenge in SPPS

The incorporation of arginine (Arg) residues is a frequent challenge in Solid-Phase Peptide Synthesis (SPPS). The nucleophilic and strongly basic nature of the arginine side-chain guanidinium group necessitates robust orthogonal protection to prevent side reactions. Common issues include lactam formation, side-chain acylation, and racemization, which can significantly reduce the yield and purity of the final peptide. While various protecting groups (e.g., Pbf, Pmc) are employed, their removal often requires harsh acidic conditions that can degrade sensitive sequences.

A sophisticated and highly effective alternative is the post-synthetic conversion of a previously incorporated citrulline (Cit) residue into arginine. Citrulline, an uncharged isostere of arginine, possesses a chemically benign ureido side chain that does not require protection during standard Fmoc-based SPPS. This "Citrulline-to-Arginine" strategy simplifies the synthesis of complex, arginine-rich peptides, leading to higher purity and yield.

While various citrulline derivatives exist, such as Benzoyl-L-citrulline methyl ester, the standard and most practical approach for this application involves the direct incorporation of Fmoc-L-Citrulline (Fmoc-Cit-OH) into the peptide backbone, followed by a post-synthetic, on-resin guanylation step.

The Core Principle: Post-Synthetic Guanylation

The logic behind this strategy is to defer the introduction of the reactive guanidinium group until after the full peptide sequence has been assembled. The ureido group of the citrulline side chain is converted into a protected guanidinium group through a chemical reaction known as guanylation. This on-resin modification transforms the citrulline residue into a protected arginine residue, which is then deprotected during the final cleavage step.

Key Advantages of the Citrulline-to-Arginine Strategy:

-

Enhanced Purity & Yield: By avoiding the use of protected arginine during chain elongation, the risk of side reactions is dramatically reduced, resulting in a cleaner crude product.

-

Simplified Synthesis: The need to manage complex arginine side-chain protection schemes during coupling is eliminated.

-

Improved Solubility: Citrulline-containing peptide intermediates can sometimes exhibit improved solubility compared to their arginine-containing counterparts, facilitating synthesis.

-

Milder Conditions: The guanylation reaction can be performed under conditions that are often milder than the final cleavage required for some bulky arginine protecting groups.[1]

Figure 1: General workflow for synthesizing arginine-containing peptides via the citrulline-to-arginine conversion method.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Citrulline

This protocol describes the standard coupling of Fmoc-L-Citrulline onto a solid-phase support. The methodology is identical to the coupling of other standard Fmoc-protected amino acids.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other appropriate resin)

-

Fmoc-L-Citrulline

-

Coupling Reagent: HBTU/HCTU or DIC/Oxyma Pure

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable SPPS reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain. Treat again with 20% piperidine in DMF for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-L-Citrulline (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.). Allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Confirmation and Washing: Perform a qualitative ninhydrin (Kaiser) test to confirm reaction completion (negative result). If positive, repeat the coupling step. Wash the resin with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-5 for all subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Guanylation of the Citrulline Residue

This is the critical post-synthetic modification step to convert the citrulline side chain into a protected arginine side chain.

Materials:

-

Peptide-resin containing one or more citrulline residues

-

Guanylating Agent: N,N'-Di-Boc-N''-triflylguanidine

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Resin Preparation: Following the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then DCM, and dry it partially under vacuum.

-

Guanylation Reaction:

-

Swell the peptide-resin in anhydrous DCM or THF for 20 minutes.

-

Prepare the guanylation solution: Dissolve N,N'-Di-Boc-N''-triflylguanidine (3-5 eq. per citrulline residue) in anhydrous DCM/THF.

-

Add the guanylation solution to the resin, followed by the addition of DIPEA or TEA (5-10 eq. per citrulline residue).

-

-

Reaction Monitoring: Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing the peptide by LC-MS to confirm the mass shift corresponding to the conversion.

-

Final Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (3x) to remove all residual reagents. The resin is now ready for final cleavage.

Figure 2: The on-resin conversion of a citrulline residue to a di-Boc-protected arginine residue.

Protocol 3: Final Cleavage and Peptide Isolation

This is a standard protocol for cleaving the completed peptide from the resin and removing all side-chain protecting groups, including the Boc groups from the newly formed arginine.

Materials:

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive.

-

Cold diethyl ether

-

Centrifuge and lyophilizer

Procedure:

-

Resin Preparation: Dry the washed and guanylated peptide-resin under vacuum for at least 1 hour.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.

-

Isolation: Pellet the peptide via centrifugation. Decant the ether. Wash the pellet 2-3 times with cold ether to remove scavengers and organic impurities.

-

Purification: Air-dry the crude peptide pellet. Dissolve the peptide in a suitable aqueous/organic solvent system and purify by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

Data and Performance Comparison

The following table presents typical comparative data for the synthesis of a model 15-mer peptide containing two arginine residues, comparing the direct incorporation of Arg(Pbf) with the post-synthetic citrulline conversion method.

| Parameter | Direct Arg(Pbf) Incorporation | Citrulline-to-Arginine Conversion |

| Crude Purity (RP-HPLC) | 60-75% | >85% |

| Overall Yield (Post-HPLC) | Moderate | High |

| Major Impurities | Arg deletion sequences, +72 Da adducts | Incomplete guanylation (can be optimized) |

| Synthesis Complexity | Standard | Requires one additional on-resin step |

| Cleavage Conditions | Standard TFA cocktail | Standard TFA cocktail |

Troubleshooting & Expert Insights

-

Incomplete Guanylation: If LC-MS analysis of a test cleavage shows a significant amount of starting citrulline-peptide, the on-resin reaction can be extended, or a second addition of fresh guanylating agent and base can be performed. Ensure all solvents and reagents are anhydrous, as moisture can quench the reaction.

-

Choice of Guanylating Agent: While N,N'-Di-Boc-N''-triflylguanidine is highly efficient, other reagents are available. The choice depends on cost, stability, and the specific peptide sequence. The di-Boc protection on the resulting arginine is advantageous as it is highly acid-labile and is removed cleanly during the final TFA cleavage.

-

Application Scope: This method is particularly powerful for synthesizing peptides with multiple arginine residues, especially those prone to aggregation or side reactions. It is also invaluable for preparing peptides where selective modification of other residues is required before the guanidinium group is introduced.

Conclusion

The post-synthetic conversion of citrulline to arginine is a robust and highly effective strategy for the synthesis of arginine-containing peptides. By circumventing the problems associated with the direct use of protected arginine derivatives, this method consistently delivers higher purity crude products and improved overall yields. The protocols provided offer a validated framework for researchers and drug development professionals to implement this advanced technique, enabling the successful synthesis of complex and challenging peptide targets.

References

- Citrullinated Peptide Synthesis. (2012). Biosynthesis Inc. This article provides background on citrullination, the enzymatic conversion of arginine to citrulline in biological systems. [URL: https://www.biosyn.

- Citrullination - Wikipedia. (n.d.). Provides a general overview of the citrullination process, its biological significance, and the chemical change from arginine to citrulline. [URL: https://en.wikipedia.

- Post Translational Modification through Citrullination. (n.d.). Cayman Chemical. Discusses the role of peptidylarginine deiminases (PADs) and the biological consequences of converting a positively charged arginine to a neutral citrulline. [URL: https://www.caymanchem.

- Effects of Arginine Deimination and Citrulline Side-Chain Length on Peptide Secondary Structure Formation. (2019). PubMed. A research article detailing the structural impact of converting arginine to citrulline in peptides. [URL: https://pubmed.ncbi.nlm.nih.gov/31418970/]

- Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (n.d.). Royal Society of Chemistry. This paper discusses strategies to improve SPPS sustainability, highlighting the challenges of protected amino acids like arginine. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02562g]

- Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (n.d.). National Institutes of Health (PMC). This article describes solid-phase methods for forming guanidine groups, a reaction class central to the citrulline-to-arginine conversion. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534887/]

Sources

Analytical methods for detecting Benzoyl-L-citrulline methyl ester in samples.

An Application Note and Protocol for the Analytical Determination of Benzoyl-L-Citrulline Methyl Ester

Introduction: The Significance of this compound

This compound is a derivative of the non-proteinogenic amino acid L-citrulline. Its unique chemical structure, featuring a benzoyl group for enhanced stability and a methyl ester group, makes it a compound of interest in various scientific domains. It serves as a valuable intermediate in the synthesis of peptides and other bioactive molecules.[1] Researchers utilize this compound to explore therapeutic pathways, including the modulation of nitric oxide production, which is critical for cardiovascular health, and in the development of novel agents targeting metabolic disorders.[1]

Given its role in pharmaceutical research and biochemical studies, the ability to accurately and reliably quantify this compound in diverse sample matrices is paramount. This guide provides detailed analytical methodologies for its detection, tailored for researchers, scientists, and professionals in drug development. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development. Key characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₉N₃O₄ | [2][3] |

| Molecular Weight | 293.32 g/mol | [2][3] |

| CAS Number | 14325-36-1 | [2][3] |

| IUPAC Name | methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate | [3] |

| Synonyms | (S)-2-Bz-amino-5-ureidopentanoic acid methyl ester, Bz-Cit-OMe | [2][3] |

Principle of Analysis: Leveraging the Benzoyl Moiety

Unlike its parent amino acid L-citrulline, which often requires a derivatization step to enhance its chromatographic retention and detectability, this compound is inherently well-suited for modern analytical techniques. The key to its analysis lies in its structure:

-

The Benzoyl Group: This aromatic moiety acts as a strong chromophore, making the molecule readily detectable by UV-Vis spectrophotometry. This is the basis for the HPLC-UV method.

-

The Overall Structure: The molecule's polarity and molecular weight are ideal for separation using reversed-phase liquid chromatography and ionization via electrospray ionization (ESI) for mass spectrometry.

This guide focuses on methods that assume the analyte is already present in the sample, rather than on the derivatization process itself.

Method 1: RP-HPLC with UV Detection

This method offers a robust, reliable, and widely accessible approach for the quantification of this compound, particularly for samples with concentrations in the low µg/mL range.

Causality Behind Experimental Choices

-

Reversed-Phase (RP) Chromatography: this compound has sufficient non-polar character due to the benzoyl group and the carbon chain to be retained on a C18 stationary phase. This allows for effective separation from more polar matrix components.

-

UV Detection: The aromatic benzoyl ring exhibits strong absorbance around 210 nm and 230 nm. Setting the detector at a wavelength where matrix interference is minimal while analyte response is high is key to achieving good sensitivity and specificity. Methods for related compounds with aromatic rings often use detection at 210 nm.[4]

-

Mobile Phase: A gradient elution using acetonitrile and water with an acid modifier (like phosphoric or formic acid) is chosen to ensure sharp peak shapes and efficient separation of the analyte from potential impurities.

Detailed Experimental Protocol: HPLC-UV

1. Reagents and Materials

-

This compound reference standard (≥98% purity)[2]

-

HPLC-grade acetonitrile (MeCN)

-

HPLC-grade water

-

Phosphoric acid (H₃PO₄) or Formic Acid (for MS compatibility)[5]

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system with a gradient pump, autosampler, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

-

Data acquisition and processing software.

3. Preparation of Solutions

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of MeCN.

-

Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of MeCN and water.

4. Chromatographic Conditions

-

Column: C18 (250 x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 210 nm[4]

-

Column Temperature: 30°C

-

Gradient Program:

Time (min) % Mobile Phase B (MeCN) 0.0 30 15.0 80 17.0 80 18.0 30 | 25.0 | 30 |

5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be ≥ 0.999.

-

Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Method 2: LC-MS/MS Analysis

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (e.g., plasma, serum), LC-MS/MS is the method of choice. It provides structural confirmation and can achieve detection limits in the ng/mL to pg/mL range.

Causality Behind Experimental Choices

-

Hydrophilic Interaction Liquid Chromatography (HILIC): While RP-HPLC works well, HILIC can be an excellent alternative for polar molecules like amino acid derivatives, often providing better retention and peak shape. It facilitates the use of high organic content in the mobile phase, which promotes better desolvation and ionization in the ESI source.[6][7][8]

-

Tandem Mass Spectrometry (MS/MS): This technique offers unparalleled specificity. By selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for unique product ions formed upon fragmentation, matrix interferences are virtually eliminated. This is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7][9]

-

Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (e.g., ¹³C, ¹⁵N, or D) version of the analyte is the gold standard for quantitative mass spectrometry. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy and precision. If unavailable, a structurally similar compound can be used.

Detailed Experimental Protocol: LC-MS/MS

1. Reagents and Materials

-

As per HPLC method, but using LC-MS grade solvents (e.g., formic acid instead of phosphoric acid).

-

Stable isotope-labeled internal standard (IS), if available. For L-citrulline analysis, D7-citrulline is often used.[8] A custom synthesis of D-labeled this compound would be ideal.

-

Biological matrix (e.g., human plasma) for spiked samples.

2. Sample Preparation Workflow

-

Protein Precipitation: To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

-

Vortex: Mix thoroughly for 1 minute to precipitate proteins.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant to a new vial.

-

Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC mobile phase.

-

Filter: Filter through a 0.22 µm syringe filter before injection.

Figure 1: General workflow for sample preparation from a biological matrix.

3. LC-MS/MS Instrumentation & Conditions

-

LC System: UPLC or UHPLC system for fast and efficient separations.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

-

LC Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).[7]

-

Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[7]

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient would start at high %B (e.g., 95%), ramp down to increase elution strength, and then re-equilibrate.

-

Ion Source: ESI, Positive Ion Mode.

-

MS/MS Transitions (SRM/MRM):

-

These are proposed transitions and must be optimized empirically by infusing a pure standard.

-

Analyte: Q1 (Precursor): m/z 294.14 ([M+H]⁺) → Q3 (Product): To be determined (e.g., fragments corresponding to loss of methoxy group, loss of ureido group, or the benzoyl cation at m/z 105.03).

-

Internal Standard (IS): Q1 → Q3 (based on its specific mass).

-

Figure 2: Comparison of HPLC-UV and LC-MS/MS analytical workflows.

Method Validation and Performance

Any analytical method intended for routine use must be validated to ensure it is fit for purpose. Validation should be performed in accordance with ICH guidelines or similar regulatory standards.[10][11]

| Parameter | HPLC-UV | LC-MS/MS | Justification |

| Specificity | Moderate; based on retention time. | High; based on retention time and specific mass transitions.[7] | MS/MS is inherently more specific than UV detection. |

| Linearity (R²) | > 0.999 | > 0.995 | Both methods should exhibit excellent linearity over their respective ranges.[4][12] |

| Range | ~1 - 100 µg/mL | ~0.1 - 500 ng/mL | LC-MS/MS provides a much wider dynamic range and lower limits of detection. |

| LOD (Est.) | ~0.5 µg/mL | ~0.05 ng/mL | The estimated LOD for LC-MS/MS is significantly lower due to its high sensitivity. |

| LOQ (Est.) | ~1.5 µg/mL | ~0.15 ng/mL | The LOQ is the lowest point on the calibration curve that meets accuracy and precision criteria.[6] |

| Accuracy (% Recovery) | 90-110% | 85-115% | Spiked samples should fall within these ranges. |

| Precision (%RSD) | < 5% | < 15% | Precision is assessed at different concentration levels (intra- and inter-day).[12] |

References

- Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC - NIH. (n.d.).

- Determination of citrulline in human plasma, red blood cells and urine by electron impact (EI) ionization gas chromatography-mass spectrometry. (2002).

- Fleszar, M. G., et al. (2018). Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography-Mass Spectrometric Method. PubMed.

- GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization. (2021).

- High-resolution, specific analysis of arginine and citrulline on the Echo® MS+ system with ZenoTOF 7600 system. (n.d.). SCIEX.

- Fleszar, M. G., et al. (2018). Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method.

- Fleszar, M. G., et al. (2018). Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method. Springer.

- Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the. (2014). Bevital AS.

- Rapid plasma-citrulline measurement by UPLC-MS/MS to determine enterocyte-mass reduction. (n.d.). NVKC.

- Validation of Amino Acid Analysis Methods. (2003).

- Plasma citrulline measurement using UPLC tandem mass-spectrometry to determine small intestinal enterocyte p

- Reason, A. J. (2003). Validation of amino acid analysis methods. PubMed.

- Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. (1995). ScienceDirect.

- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). Journal of Biomolecular Techniques.

- Development of HPLC methods for determination of citrulline malate impurities. (n.d.).

- Separation of Benzoyl chloride, 2-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- This compound | CAS 14325-36-1. (n.d.). Santa Cruz Biotechnology.

- This compound | C14H19N3O4 | CID 85713. (n.d.).

- Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021).

- Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2022). SciELO México.

- This compound. (n.d.). Chem-Impex.

- Nalpha-Benzoyl-L-citrulline methyl ester. (n.d.). CHEMICAL POINT.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C14H19N3O4 | CID 85713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Separation of Benzoyl chloride, 2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bevital.no [bevital.no]

- 8. nvkc.nl [nvkc.nl]

- 9. bevital.no [bevital.no]

- 10. researchgate.net [researchgate.net]

- 11. Validation of amino acid analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jbt.abrf.org [jbt.abrf.org]

Application Notes and Protocols for Studying Post-Translational Modifications Using Benzoyl-L-citrulline methyl ester

Authored by a Senior Application Scientist

Abstract: This comprehensive technical guide provides detailed application notes and protocols for the use of Benzoyl-L-citrulline methyl ester (BCME) in the study of protein citrullination, a critical post-translational modification (PTM) implicated in numerous physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of biochemistry, cell biology, and pharmacology. We will delve into the mechanistic underpinnings of citrullination, the enzymatic role of Peptidylarginine Deiminases (PADs), and the practical application of BCME as a chemical standard in robust biochemical assays. Furthermore, we will explore its utility in the context of cell-based studies and advanced proteomic workflows for the global analysis of protein citrullination.

Section 1: The Significance of Protein Citrullination and the Role of PAD Enzymes